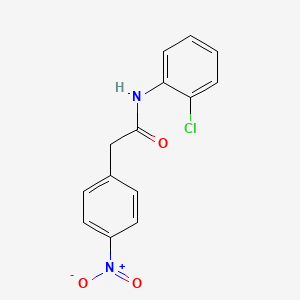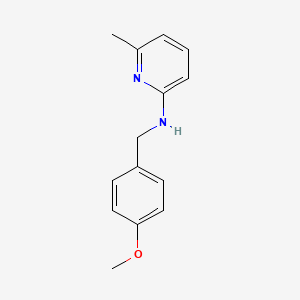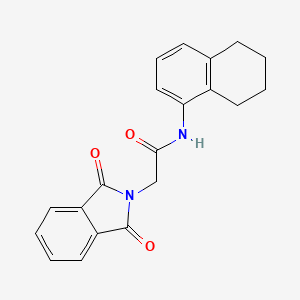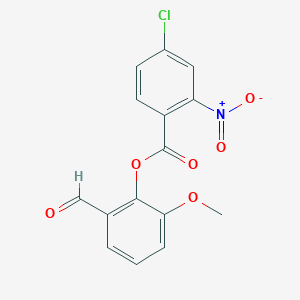
6-anilino-3-methyl-2,4(1H,3H)-pyrimidinedione
Overview
Description
6-anilino-3-methyl-2,4(1H,3H)-pyrimidinedione, also known as AMMP or SU6668, is a chemical compound that belongs to the class of pyrimidine derivatives. It has been extensively studied for its potential applications in the field of cancer research, particularly in the development of anti-cancer drugs.
Mechanism of Action
6-anilino-3-methyl-2,4(1H,3H)-pyrimidinedione exerts its anti-cancer effects by inhibiting several key signaling pathways involved in cancer cell growth and survival. It inhibits the activity of receptor tyrosine kinases, which are proteins that play a critical role in the regulation of cell growth and differentiation. 6-anilino-3-methyl-2,4(1H,3H)-pyrimidinedione also inhibits the activity of vascular endothelial growth factor receptors, which are involved in angiogenesis.
Biochemical and Physiological Effects
6-anilino-3-methyl-2,4(1H,3H)-pyrimidinedione has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits cell cycle progression, leading to cell cycle arrest and decreased cell proliferation. In addition, 6-anilino-3-methyl-2,4(1H,3H)-pyrimidinedione has been shown to inhibit the migration and invasion of cancer cells, which is essential for metastasis.
Advantages and Limitations for Lab Experiments
6-anilino-3-methyl-2,4(1H,3H)-pyrimidinedione has several advantages for use in lab experiments. It is a potent inhibitor of cancer cell growth and has been shown to be effective against a wide range of cancer cell lines. It is also relatively easy to synthesize, making it readily available for use in research.
However, there are also some limitations to the use of 6-anilino-3-methyl-2,4(1H,3H)-pyrimidinedione in lab experiments. It has been shown to have some toxicity towards normal cells, which could limit its potential as a therapeutic agent. In addition, its mechanism of action is not fully understood, which could limit its potential for further development.
Future Directions
Despite these limitations, there are several future directions for the study of 6-anilino-3-methyl-2,4(1H,3H)-pyrimidinedione. One potential direction is the development of more potent and selective inhibitors of receptor tyrosine kinases and vascular endothelial growth factor receptors. Another potential direction is the development of combination therapies that target multiple signaling pathways involved in cancer cell growth and survival. Finally, the use of 6-anilino-3-methyl-2,4(1H,3H)-pyrimidinedione in preclinical and clinical trials could provide valuable information on its potential as a therapeutic agent for the treatment of cancer.
Synthesis Methods
The synthesis of 6-anilino-3-methyl-2,4(1H,3H)-pyrimidinedione involves the reaction of 6-amino-3-methyl-2,4(1H,3H)-pyrimidinedione with aniline in the presence of acetic anhydride and a catalyst. The reaction yields 6-anilino-3-methyl-2,4(1H,3H)-pyrimidinedione as a white crystalline solid with a melting point of 300-302°C.
Scientific Research Applications
6-anilino-3-methyl-2,4(1H,3H)-pyrimidinedione has been extensively studied for its potential applications in cancer research. It has been shown to inhibit the growth and proliferation of various cancer cell lines, including breast, lung, and prostate cancer cells. 6-anilino-3-methyl-2,4(1H,3H)-pyrimidinedione has also been shown to inhibit angiogenesis, the process by which new blood vessels are formed, which is essential for tumor growth and metastasis.
properties
IUPAC Name |
6-anilino-3-methyl-1H-pyrimidine-2,4-dione | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H11N3O2/c1-14-10(15)7-9(13-11(14)16)12-8-5-3-2-4-6-8/h2-7,12H,1H3,(H,13,16) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSNRJYADPZFASQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(=O)C=C(NC1=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H11N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801332121 | |
| Record name | 6-anilino-3-methyl-1H-pyrimidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801332121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
217.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
10.3 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID47201974 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
6-anilino-3-methyl-1H-pyrimidine-2,4-dione | |
CAS RN |
7269-95-6 | |
| Record name | 6-anilino-3-methyl-1H-pyrimidine-2,4-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801332121 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N,5-dimethyl-N-phenyl-7-(trifluoromethyl)pyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5776412.png)
![N-(2-bromophenyl)-N-[2-oxo-2-(4-phenyl-1-piperazinyl)ethyl]methanesulfonamide](/img/structure/B5776416.png)
![N-(4-methoxyphenyl)-2-(2-oxobenzo[cd]indol-1(2H)-yl)acetamide](/img/structure/B5776420.png)



![ethyl 4-[(4-methylphenyl)acetyl]-1-piperazinecarboxylate](/img/structure/B5776456.png)
![ethyl 4-[4-(dimethylamino)benzyl]-1-piperazinecarboxylate](/img/structure/B5776469.png)
![2-({[(2,3-dichlorophenyl)amino]carbonyl}amino)benzamide](/img/structure/B5776475.png)
![2-{[(5-bromo-2-pyridinyl)amino]methylene}-1-benzothiophen-3(2H)-one](/img/structure/B5776477.png)


![1-(2-thienyl)ethanone 5H-[1,2,4]triazino[5,6-b]indol-3-ylhydrazone](/img/structure/B5776492.png)
